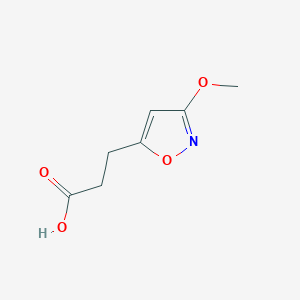
3-异硫氰酸苯甲酸
概述
描述
3-Isothiocyanatobenzoic acid is a compound with the CAS Number: 2131-63-7 . It has a molecular weight of 179.2 and its IUPAC name is 3-isothiocyanatobenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Isothiocyanatobenzoic acid is 1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H, (H,10,11) . The molecular formula is C8H5NO2S .科学研究应用
合成和化学性质
3-异硫氰酸苯甲酸用于化学合成和化学性质研究。它在三唑、恶唑、噻唑、苯并恶唑和喹唑啉等新化合物的形成中发挥作用,这些化合物是通过与各种亲核试剂反应合成的。这些化合物在药物、化妆品和农药的制造中具有潜在应用,并且可以用作抗菌剂和表面活性剂。值得注意的是,具有抗菌特性的从多叶胡椒中提取的 3-法呢基-2-羟基苯甲酸的合成涉及使用 3-异硫氰酸苯甲酸的步骤 (Amine, Eissa, El-Sawy, Shaaban, & El-Sayed, 2004).
在抗菌和抗菌研究中的应用
3-异硫氰酸苯甲酸是合成具有抗菌和抗菌活性的化合物的工具。例如,它的衍生物已显示出对包括金黄色葡萄球菌和幽门螺杆菌在内的多种细菌的活性。此类衍生物的合成涉及与异戊二烯链偶联和羧化,从而产生表现出显着抗菌作用的化合物 (Malami, Gibbons, & Malkinson, 2014).
在分析化学中的用途
在分析化学领域,3-异硫氰酸苯甲酸用作衍生化剂。它已被合成作为液相色谱中伯胺和仲胺的化学发光试剂,有助于对这些化合物进行灵敏和选择性检测。这一应用突出了其在促进化学中先进分析方法方面的重要性 (Ishida, Horike, & Yamaguchi, 1995).
安全和危害
未来方向
作用机制
Target of Action
3-Isothiocyanatobenzoic acid primarily targets mammalian cells, specifically interacting with potassium channels . These channels play a crucial role in maintaining the resting membrane potential and regulating cell volume .
Mode of Action
The compound interacts with its targets by blocking potassium channels . This blocking action prevents the release of neurotransmitters, thereby influencing cellular communication .
Biochemical Pathways
It’s known that the compound can react with amine compounds to form isothiocyanate esters . This reaction is often used in biological labeling and protein modification .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water, with a solubility of 1004mg/L at 25 ºC . This property could impact its bioavailability and distribution within the body.
Result of Action
The primary result of 3-Isothiocyanatobenzoic acid’s action is the inhibition of bacterial growth, making it a synthetic antibiotic . By blocking potassium channels and preventing the release of neurotransmitters, it can influence cellular functions and interactions .
Action Environment
The efficacy and stability of 3-Isothiocyanatobenzoic acid can be influenced by various environmental factors. For instance, its solubility might be affected by the pH and temperature of its environment . Additionally, its antibacterial properties could be influenced by the presence of other compounds or organisms in its environment .
生化分析
Biochemical Properties
3-Isothiocyanatobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This compound also exhibits antibacterial properties against various bacterial strains and can be used to treat neuropathic pain . The interactions of 3-Isothiocyanatobenzoic acid with mammalian cells and its ability to block potassium channels highlight its potential as a valuable tool in biochemical research.
Cellular Effects
The effects of 3-Isothiocyanatobenzoic acid on various types of cells and cellular processes are profound. It influences cell function by altering ion permeability and blocking potassium channels . This disruption in ion balance can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties also suggest its potential impact on bacterial cell function, making it a valuable agent in the study of cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-Isothiocyanatobenzoic acid exerts its effects through specific binding interactions with biomolecules. It inhibits bacterial growth by blocking potassium channels, which prevents the release of neurotransmitters . This inhibition is likely due to the compound’s ability to form stable interactions with the phosphate oxygen in the potassium channels, thereby preventing their normal function . Additionally, the compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isothiocyanatobenzoic acid can change over time. The compound is relatively stable at ambient temperatures, with a melting point of approximately 165°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that the compound can maintain its antibacterial properties over extended periods, making it a reliable agent for long-term biochemical research .
Dosage Effects in Animal Models
The effects of 3-Isothiocyanatobenzoic acid vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial properties without significant adverse effects . At higher doses, it can cause toxic effects, including disruption of ion balance and inhibition of essential cellular processes . These threshold effects highlight the importance of careful dosage management in experimental settings to avoid potential toxicity.
Metabolic Pathways
3-Isothiocyanatobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s ability to block potassium channels suggests its involvement in pathways related to ion transport and cellular signaling . Additionally, its antibacterial properties indicate potential interactions with metabolic pathways involved in bacterial cell wall synthesis and energy production .
Transport and Distribution
Within cells and tissues, 3-Isothiocyanatobenzoic acid is transported and distributed through specific transporters and binding proteins. The compound’s ability to block potassium channels suggests that it may be actively transported to regions of high ion activity . Its distribution within cells is likely influenced by its interactions with cellular membranes and transport proteins, which facilitate its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Isothiocyanatobenzoic acid is critical to its activity and function. The compound is likely directed to specific compartments or organelles through targeting signals and post-translational modifications . Its ability to block potassium channels suggests that it may be localized to regions of high ion activity, such as the plasma membrane and intracellular vesicles . This localization is essential for its role in regulating ion balance and cellular signaling.
属性
IUPAC Name |
3-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-2-1-3-7(4-6)9-5-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBPKOOGLKPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175580 | |
| Record name | Benzoic acid, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-63-7 | |
| Record name | 3-Isothiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2131-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-isothiocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2131-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1362576.png)

![6-Biphenyl-4-yl-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1362580.png)








